

A Comparative Spectroscopic Guide to 2-Chloro-5-methoxynicotinonitrile and its Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methoxynicotinonitrile

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In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel heterocyclic compounds is paramount. **2-Chloro-5-methoxynicotinonitrile**, a substituted pyridine derivative, presents a scaffold of significant interest due to its potential applications in medicinal chemistry. This guide provides a comprehensive analysis of its expected spectroscopic properties, contextualized by a comparison with structurally related analogs. While publicly available experimental spectra for **2-Chloro-5-methoxynicotinonitrile** are limited, this document synthesizes predicted data and established spectroscopic principles to offer a robust framework for its identification and characterization.

Molecular Structure and Predicted Spectroscopic Features

2-Chloro-5-methoxynicotinonitrile possesses a distinct substitution pattern on the pyridine ring that gives rise to a unique spectroscopic fingerprint. The presence of a chloro group, a methoxy group, and a nitrile function, each with its characteristic electronic and vibratory properties, allows for a detailed analysis through various spectroscopic techniques.

Figure 1: Chemical structure of **2-Chloro-5-methoxynicotinonitrile**.

Based on its structure, the following spectroscopic characteristics are anticipated:

Mass Spectrometry (MS): The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak. Predicted mass spectrometry data suggests a monoisotopic mass of 168.00903 Da.[\[1\]](#)

¹H NMR Spectroscopy: The pyridine ring of **2-Chloro-5-methoxynicotinonitrile** has two aromatic protons. The proton at position 4 is expected to appear as a doublet, coupled to the proton at position 6. The proton at position 6 should also appear as a doublet. The methoxy group will present as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group will be found in the characteristic downfield region for nitriles.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band for the nitrile (C≡N) stretch. Other key absorptions will include C-O stretching for the methoxy group, C=C and C=N stretching vibrations from the aromatic ring, and C-H stretching and bending modes.

Comparative Spectroscopic Data of Analogs

To provide a practical context for the identification of **2-Chloro-5-methoxynicotinonitrile**, a comparison with structurally similar compounds is invaluable. The following table summarizes key spectroscopic data for selected analogs.

Compound	Key Spectroscopic Data	Source
2-Chloro-5-fluoronicotinonitrile	¹ H NMR (400 MHz, DMSO-d6): δ = 8.66 (dd, 1H), 8.82 (d, 1H).	[2]
2-chloro-5-Methoxy-3-pyridinecarboxylic acid	¹ H NMR, IR, and MS data are available. (Specific values not detailed in the provided search result)	[3]
2-Chloro-5-methylnicotinonitrile	Basic properties available. (No specific spectral data provided)	[4]

Note: This table is populated with publicly available data and will be updated as more experimental results become available.

The ^1H NMR data for 2-Chloro-5-fluoronicotinonitrile provides a useful reference.[\[2\]](#) The substitution of the methoxy group with a fluorine atom will influence the chemical shifts of the ring protons due to fluorine's strong electron-withdrawing nature. This comparison underscores the importance of the substituent's electronic effects on the resulting spectrum.

Experimental Protocols for Spectroscopic Analysis

The following are standardized, step-by-step methodologies for acquiring the spectroscopic data discussed.

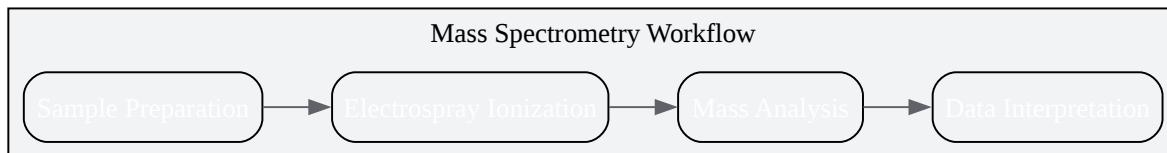
Mass Spectrometry

Objective: To determine the molecular weight and isotopic distribution of the analyte.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

Methodology:

- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately $1\text{ }\mu\text{g/mL}$.
- Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
- Mass Analysis: Acquire the full scan mass spectrum over a range of m/z 50-500.
- Data Analysis: Identify the molecular ion peak ($[\text{M}+\text{H}]^+$) and the corresponding isotopic pattern. Calculate the elemental composition from the accurate mass measurement.



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- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-Chloro-5-methoxynicotinonitrile and its Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2394700#spectroscopic-data-for-2-chloro-5-methoxynicotinonitrile>]

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